molecular formula C3H7ClN2S B7723480 4,5-dihydro-1,3-thiazol-2-ylazanium;chloride

4,5-dihydro-1,3-thiazol-2-ylazanium;chloride

Cat. No.: B7723480
M. Wt: 138.62 g/mol
InChI Key: CODJLHDDIDUKMD-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-ylazanium;chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1,3-thiazol-2-ylazanium;chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiazole ring . Another method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,3-thiazol-2-ylazanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide for oxidation , reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4,5-dihydro-1,3-thiazol-2-ylazanium;chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like poly (ADP-ribose) polymerase-1, which plays a role in DNA repair and cell survival . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1,3-thiazol-2-ylazanium;chloride is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODJLHDDIDUKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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